molecular formula C17H26N2O6S B2529028 N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide CAS No. 2415624-92-7

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2529028
CAS No.: 2415624-92-7
M. Wt: 386.46
InChI Key: JNDAKDWPAICMNP-UHFFFAOYSA-N
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Description

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with methanesulfonyl and methoxy groups, linked to an acetamide moiety through a methoxyphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. The methanesulfonyl and methoxy groups are introduced through specific substitution reactions. The final step involves coupling the piperidine derivative with 2-(2-methoxyphenoxy)acetamide under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The methanesulfonyl group can be reduced to a thiol group under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of the methanesulfonyl group can produce thiol-substituted piperidine derivatives.

Scientific Research Applications

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group may play a crucial role in binding to these targets, while the methoxyphenoxy group can modulate the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-N’-(2-methoxyphenyl)ethanediamide
  • N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide
  • 2-(4-chlorophenoxy)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]acetamide

Uniqueness

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both methanesulfonyl and methoxy groups on the piperidine ring, along with the methoxyphenoxy linkage, distinguishes it from other similar compounds and enhances its potential for diverse applications.

Properties

IUPAC Name

N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O6S/c1-23-14-6-4-5-7-15(14)25-12-16(20)18-13-17(24-2)8-10-19(11-9-17)26(3,21)22/h4-7H,8-13H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDAKDWPAICMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2(CCN(CC2)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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